5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Propriétés
IUPAC Name |
5-[(3,4-difluorophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O2S/c1-9-19-16-22(20-9)15(23)14(25-16)13(21-4-6-24-7-5-21)10-2-3-11(17)12(18)8-10/h2-3,8,13,23H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OULAQZVVMCQQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)F)F)N4CCOCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary target of this compound is the Nrf2-ARE signaling pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation, which are critical events in the degeneration of neurons in neurodegenerative diseases.
Mode of Action
The compound acts as a novel Nrf2 activator . By activating the Nrf2-ARE signaling pathway, it inhibits the activation of the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response and inflammation.
Biochemical Pathways
The activation of the Nrf2-ARE signaling pathway leads to the inhibition of the NLRP3 inflammasome . This results in the reduction of inflammation and the protection of neurons from oxidative damage. The compound’s action on these pathways has been confirmed in both in vitro and in vivo models.
Pharmacokinetics
The pharmacokinetic parameters and tissue distribution results indicate that the compound has a brain tissue targeting function . This suggests that it can cross the blood-brain barrier and exert its effects directly on brain tissue.
Result of Action
The compound has been shown to have therapeutic effects on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson’s disease in mice. It improves behavioral abnormalities induced by MPTP, significantly attenuates chemically induced dopaminergic neuron loss, and inhibits the secretion of inflammatory factors. In addition, it protects PC12 neurons from H2O2-induced oxidative damage.
Activité Biologique
The compound 5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo-triazole class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A thiazolo[3,2-b][1,2,4]triazole core that is known for its biological activity.
- A 3,4-difluorophenyl group which may enhance its potency and selectivity.
- A morpholino moiety that can improve solubility and bioavailability.
Anticancer Activity
Research has indicated that compounds similar to 5-((3,4-Difluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key signaling pathways involved in tumor growth and proliferation. They have been shown to induce apoptosis in cancer cells by activating caspases and inhibiting angiogenesis .
- Case Studies : In a study involving thiazolo derivatives, several compounds demonstrated potent activity against hematological cancers. The structure-activity relationship (SAR) analysis suggested that modifications on the phenyl and morpholino groups could enhance efficacy against specific cancer types .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Antibacterial and Antifungal Properties : Similar thiazole-triazole derivatives have been evaluated for their ability to combat drug-resistant strains of bacteria and fungi. Notably, some analogs exhibited moderate antifungal activity against Candida species with minimum inhibitory concentration (MIC) values indicating effectiveness .
- Research Findings : In vitro studies have shown that derivatives with specific substituents can enhance antibacterial properties by targeting bacterial topoisomerases and other essential enzymes .
Comparative Biological Activity Table
Applications De Recherche Scientifique
Anti-Cancer Activity
Mechanism of Action:
The compound exhibits significant anti-cancer activity through mechanisms that may include the induction of apoptosis and inhibition of cell proliferation. Its structural analogues have been studied for their roles as activators of caspases, which are crucial in the apoptotic process. Additionally, compounds similar to this one have been reported to inhibit heat shock proteins and growth factor receptors, further contributing to their anti-cancer effects .
Case Studies:
- Leukemia Treatment: Research indicates that thiazolo[5,4-d]pyrimidine derivatives show promise in treating hematological cancers such as leukemias. The specific compound under discussion has been evaluated for its efficacy against various leukemia cell lines, demonstrating potent cytotoxic effects .
- Solid Tumors: In vitro studies have shown that the compound can inhibit the growth of solid tumor cell lines, suggesting potential for development into a therapeutic agent for solid tumors .
Antimicrobial Activity
Mechanism of Action:
The compound also displays antimicrobial properties against a range of bacterial and fungal pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with essential metabolic processes within the pathogens .
Case Studies:
- Bacterial Infections: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria in laboratory settings. For instance, studies have reported significant inhibition zones in bacterial cultures treated with the compound .
- Fungal Infections: Similarly, it has exhibited antifungal activity against common fungal strains, indicating its potential use in treating fungal infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the morpholino group or the thiazolo-triazole core can enhance biological activity and selectivity towards cancer cells or pathogens.
| Structural Feature | Modification Type | Effect on Activity |
|---|---|---|
| Morpholino Group | Substitution | Increased solubility and bioavailability |
| Thiazolo-Triazole Core | Ring modification | Enhanced anti-cancer potency |
Q & A
Q. What are the stability profiles under varying pH and temperature?
- Stability Studies :
- Forced Degradation : Expose to 0.1M HCl (pH 1), PBS (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 48 hours. Monitor degradation via HPLC .
- Lyophilization : Improve long-term storage stability by lyophilizing in mannitol/sucrose matrices .
Tables for Key Data
Table 1 : Comparative Antifungal Activity of Structural Analogs
| Compound Substituent | IC₅₀ (μg/mL) C. albicans | LogP | Reference |
|---|---|---|---|
| Morpholino + 3,4-Difluorophenyl | 2.1 ± 0.3 | 3.2 | |
| Piperazine + 4-Fluorophenyl | 5.8 ± 0.6 | 2.9 |
Table 2 : Optimized Reaction Conditions for Key Synthesis Steps
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclization | DMF | None | 80 | 62 |
| Mannich | Chloroform | Et₃N | 60 | 45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
